molecular formula C13H18N2O B5723070 2-cyclohexyl-N-(pyridin-2-yl)acetamide

2-cyclohexyl-N-(pyridin-2-yl)acetamide

Cat. No.: B5723070
M. Wt: 218.29 g/mol
InChI Key: JAVYWOOOWWVYMS-UHFFFAOYSA-N
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Description

2-cyclohexyl-N-(pyridin-2-yl)acetamide is an organic compound that belongs to the class of amides It features a cyclohexyl group attached to the nitrogen atom of an acetamide moiety, which is further connected to a pyridin-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclohexyl-N-(pyridin-2-yl)acetamide can be achieved through several methods. One common approach involves the reaction of 2-aminopyridine with a cyclohexyl-substituted acyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, yielding the desired amide product .

Another method involves the use of α-bromoketones and 2-aminopyridine under different reaction conditions. For instance, N-(pyridin-2-yl)amides can be formed in toluene via C–C bond cleavage promoted by iodine and tert-butyl hydroperoxide (TBHP), with the reaction conditions being mild and metal-free .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

2-cyclohexyl-N-(pyridin-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The amide group can participate in nucleophilic substitution reactions, where the nitrogen atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

2-cyclohexyl-N-(pyridin-2-yl)acetamide has several scientific research applications:

Comparison with Similar Compounds

2-cyclohexyl-N-(pyridin-2-yl)acetamide can be compared with other similar compounds, such as:

    N-(pyridin-2-yl)acetamide: Lacks the cyclohexyl group, which may affect its biological activity and chemical properties.

    Cyclohexylacetamide: Lacks the pyridin-2-yl group, which may reduce its potential interactions with biological targets.

The presence of both the cyclohexyl and pyridin-2-yl groups in this compound makes it unique and potentially more versatile in its applications .

Properties

IUPAC Name

2-cyclohexyl-N-pyridin-2-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O/c16-13(10-11-6-2-1-3-7-11)15-12-8-4-5-9-14-12/h4-5,8-9,11H,1-3,6-7,10H2,(H,14,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAVYWOOOWWVYMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CC(=O)NC2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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